An In-depth Technical Guide to Chloroacetamido-PEG4-NHS Ester: A Bifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Chloroacetamido-PEG4-NHS Ester: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Chloroacetamido-PEG4-NHS ester, a heterobifunctional crosslinker integral to the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
Chloroacetamido-PEG4-NHS ester is a versatile chemical tool designed with distinct reactive moieties at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] Its structure features a chloroacetamide group and an N-hydroxysuccinimide (NHS) ester, enabling sequential or orthogonal conjugation to different functional groups.[1][2][3]
The N-hydroxysuccinimide (NHS) ester is a highly reactive group that efficiently forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins and antibodies.[][5] This reaction is most efficient in the pH range of 7.2 to 8.5.[][6]
The chloroacetamide group provides a reactive chlorine atom that can undergo nucleophilic substitution reactions, typically with thiol groups from cysteine residues, although it can react with other nucleophiles as well.[1][2] The chlorine atom serves as a good leaving group, facilitating the formation of a stable thioether bond.[1][2]
The tetra-polyethylene glycol (PEG4) spacer is a flexible, hydrophilic chain that enhances the solubility of the molecule and the resulting conjugate in aqueous media.[1][2] This property is particularly beneficial in biological applications, as it can reduce aggregation and improve the pharmacokinetic profile of the final bioconjugate.[7]
A diagram illustrating the bifunctional nature of Chloroacetamido-PEG4-NHS ester is provided below:
Quantitative Data Summary
While specific quantitative data for Chloroacetamido-PEG4-NHS ester is not extensively published, the following table summarizes its general properties and includes representative data for similar PEGylated NHS esters.
| Property | Value | Source/Comment |
| Chemical Formula | C₁₇H₂₇ClN₂O₉ | [1] |
| Molecular Weight | 438.14 g/mol | [1] |
| CAS Number | 1353011-95-6 | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid or oil | General observation for similar compounds. |
| Solubility | Soluble in organic solvents (DMSO, DMF). The PEG spacer enhances aqueous solubility. | [8] |
| NHS Ester Reactivity | Optimal pH for reaction with primary amines is 8.3-8.5. | [6] |
| NHS Ester Stability | Susceptible to hydrolysis, which increases with pH. Half-life is significantly shorter at higher pH. | [9] |
| Storage Conditions | -20°C, desiccated to prevent hydrolysis. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Chloroacetamido-PEG4-NHS ester, focusing on the preparation of an Antibody-Drug Conjugate (ADC).
General Protocol for Antibody Conjugation
This protocol outlines the steps for conjugating Chloroacetamido-PEG4-NHS ester to an antibody via its lysine residues.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.
-
Chloroacetamido-PEG4-NHS ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.
-
Prepare Chloroacetamido-PEG4-NHS Ester Solution: Immediately before use, dissolve the Chloroacetamido-PEG4-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM. Do not store the solution due to the hydrolytic instability of the NHS ester.[10]
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved Chloroacetamido-PEG4-NHS ester to the antibody solution.[11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of the antibody.[10]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[10]
-
-
Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Purify the resulting chloroacetamide-functionalized antibody from unreacted linker and other small molecules using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Conjugation of a Thiol-Containing Payload
This protocol describes the subsequent conjugation of a thiol-containing drug payload to the chloroacetamide-functionalized antibody.
Materials:
-
Chloroacetamide-functionalized antibody (from section 3.1).
-
Thiol-containing drug payload.
-
Reaction Buffer: PBS, pH 7.2-7.4.
Procedure:
-
Prepare Payload Solution: Dissolve the thiol-containing drug payload in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction:
-
Add a molar excess of the payload solution to the chloroacetamide-functionalized antibody solution. The exact molar ratio should be optimized for the specific antibody and payload.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. The reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification: Purify the final Antibody-Drug Conjugate (ADC) using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and antibody.[11]
Experimental Workflow and Logical Relationships
The following diagrams, created using the DOT language, visualize key experimental workflows involving Chloroacetamido-PEG4-NHS ester.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This diagram illustrates the step-by-step process for creating an ADC using Chloroacetamido-PEG4-NHS ester.
This comprehensive guide serves as a foundational resource for researchers and professionals in drug development, providing essential information and protocols for the effective use of Chloroacetamido-PEG4-NHS ester in creating advanced bioconjugates.
References
- 1. Cl-NH-PEG4-NHS | CAS:1353011-95-6 | Biopharma PEG [biochempeg.com]
- 2. Chloroacetamido-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]
- 3. Chloroacetamido-PEG4-NHS ester, 1353011-95-6 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
